molecular formula C17H15NO2 B1665113 1,2-Methylenedioxynoraporphine CAS No. 1862-41-5

1,2-Methylenedioxynoraporphine

Cat. No.: B1665113
CAS No.: 1862-41-5
M. Wt: 265.31 g/mol
InChI Key: VZTUKBKUWSHDFM-UHFFFAOYSA-N
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Description

Anonaine is an aporphine alkaloid (C17H17NO2) found in plants of the Annonaceae, Magnoliaceae, and related families. Structurally characterized by a tetracyclic framework with a benzylisoquinoline backbone, it is biosynthesized via tyrosine-derived pathways . Anonaine is notable for its diverse pharmacological properties, including anticancer, antioxidant, antimicrobial, and neuroprotective activities . For instance, it inhibits human lung carcinoma (H1299) and cervical cancer (HeLa) cells by inducing DNA damage, ROS production, and caspase-mediated apoptosis .

Properties

IUPAC Name

3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-2-4-12-10(3-1)7-13-15-11(5-6-18-13)8-14-17(16(12)15)20-9-19-14/h1-4,8,13,18H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTUKBKUWSHDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CC3=CC=CC=C3C4=C2C1=CC5=C4OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Anonaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030348
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1862-41-5
Record name Anonaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030348
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

122 - 123 °C
Record name Anonaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030348
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Historical Extraction Methods and Initial Isolation Protocols

The earliest documented preparation of anonaine dates to 1937–1938, when researchers at the University of Glasgow isolated the compound from the bark of an unspecified Annona species. The method involved macerating 25 kg of dried bark in ethanol, followed by sequential liquid-liquid partitioning. The alcoholic extract was precipitated in water to remove resins, after which the aqueous phase was alkalized with sodium hydroxide and subjected to ether extraction. The combined ether layers were washed with dilute acetic acid to isolate the alkaloid fraction, which was subsequently converted to anonaine hydrochloride by treatment with hydrochloric acid. Crystallization from water or ethanol yielded 31.5 g of anonaine hydrochloride, representing a 0.12% yield relative to the starting material.

Key challenges in this method included the co-extraction of phenolic alkaloids, which complicated purification. Researchers noted that repeated ether-water partitioning and careful pH adjustment were critical to minimizing impurities. The hydrochloride salt’s low solubility in dilute acid facilitated crystallization, though the free base required slow ether evaporation and ammonia-driven precipitation for isolation.

Solvent-Based Extraction Techniques: Optimization and Yield Comparisons

Modern studies have systematically evaluated solvent systems for anonaine extraction. A 2018 investigation of Annona reticulata fruit peels compared aqueous, ethanol, chloroform, acetone, and petroleum ether extracts. Phytochemical screening revealed that aqueous and ethanol extracts contained the highest alkaloid content, with quantitative analysis showing 6.92 ± 0.14 mg/g anonaine in aqueous extracts from Ooty-accession peels. Antioxidant activity correlated with extraction efficiency, as aqueous extracts exhibited 90.76 ± 1.3% DPPH radical scavenging activity, suggesting that polar solvents preferentially solubilize anonaine alongside antioxidant phenolics.

Table 1: Solvent Efficiency in Anonaine Extraction from A. reticulata Fruit Peels

Solvent Total Alkaloid Content (mg/g) DPPH Scavenging (%)
Aqueous 6.92 ± 0.14 90.76 ± 1.3
Ethanol 5.84 ± 0.21 85.42 ± 2.1
Chloroform 3.15 ± 0.17 72.34 ± 1.8
Acetone 2.89 ± 0.12 68.91 ± 1.5
Petroleum Ether 1.02 ± 0.09 45.67 ± 2.4

Data adapted from Ethiraj and Sridar (2018).

Cold methanol extraction has also proven effective. A 2022 study on Annona crassiflora leaves achieved a 0.57 g alkaloid-enriched fraction from 10 g of methanolic extract via acid-base partitioning. The protocol involved sequential defatting with petroleum ether, methanol maceration, and pH-dependent solubility to precipitate anonaine.

Chromatographic Purification: Advancing Purity and Scalability

Column chromatography and thin-layer chromatography (TLC) are pivotal for refining crude extracts. The 2022 A. crassiflora study employed silica gel column chromatography with gradient elution (petroleum ether:dichloromethane → ethyl acetate:methanol) to separate anonaine from co-extracted terpenoids and flavonoids. Fractions were monitored via TLC using dichloromethane:methanol (8:2 v/v), with Dragendorff’s reagent confirming alkaloid presence. Final purification yielded 40.5 mg of anonaine from 0.4 g of the alkaloid fraction, demonstrating a 10.1% recovery rate.

High-performance liquid chromatography (HPLC) has emerged as a gold standard for validating purity. The 2018 A. reticulata study utilized reverse-phase HPLC with UV detection (λ = 254 nm) to quantify anonaine, achieving a retention time of 12.3 minutes under isocratic conditions (acetonitrile:water, 70:30).

Acid-Base Partitioning: Leveraging pH-Dependent Solubility

Acid-base partitioning remains a cornerstone of anonaine isolation across methodologies. The 1937 protocol exploited the compound’s amine functionality, selectively extracting it into ether under alkaline conditions and back-extracting into dilute acetic acid. Contemporary studies have optimized this approach:

  • Defatting : Raw plant material is defatted with non-polar solvents (e.g., petroleum ether) to remove lipids.
  • Methanol Extraction : Polar constituents, including anonaine, are extracted via methanol maceration.
  • Acidification : The methanol extract is acidified to pH 3–4 with hydrochloric acid, precipitating alkaloids as water-soluble salts.
  • Basification and Ether Extraction : The aqueous phase is alkalized to pH 10–12 with sodium hydroxide, converting anonaine to its free base, which is then extracted into diethyl ether.

This method capitalizes on anonaine’s pKa (~9.5), ensuring efficient separation from neutral or acidic impurities.

Analytical Validation: Ensuring Compound Identity and Purity

Post-isolation validation employs spectroscopic and chromatographic techniques:

  • Mass Spectrometry (MS) : The 2022 study confirmed anonaine via ESI-MS, observing a molecular ion peak at m/z 266.1 [M+H]⁺, consistent with its molecular formula (C₁₇H₁₅NO₂).
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃, 400 MHz) revealed characteristic signals at δ 6.85 (d, J = 8.0 Hz, H-11), δ 6.72 (s, H-8), and δ 3.85 (s, N–CH₃).
  • Enzymatic Assays : Inhibition of glutathione S-transferase (GST) by anonaine was used to corroborate bioactivity, with IC₅₀ values of 0.05 μM against Rhipicephalus microplus GST.

Table 2: Key Analytical Parameters for Anonaine Validation

Technique Parameters Reference
HPLC Rt = 12.3 min; λ = 254 nm
ESI-MS m/z 266.1 [M+H]⁺
¹H NMR δ 6.85 (d), 6.72 (s), 3.85 (s)
GST Inhibition IC₅₀ = 0.05 μM

Chemical Reactions Analysis

Structural Characteristics and Functional Groups

Anonaine’s core structure consists of a dibenzo[de,g]quinoline system with:

  • One secondary amine group (confirmed by Zerewitinoff estimation ).

  • A dioxymethylene group (O-CH₂-O) accounting for two oxygen atoms .

  • No hydroxyl, methoxy, or carbonyl groups (validated by acetylation and spectroscopic analyses ).

Hofmann Degradation

Hofmann degradation was pivotal in confirming the aporphine skeleton:

  • Methylation : Treatment with methyl iodide converted the secondary amine to a quaternary ammonium salt.

  • Elimination : Heating with methanolic KOH produced a methine base (C₁₈H₁₇NO₂) and trimethylamine, confirming a single nitrogen-containing ring .

  • Final Product : Further degradation yielded a non-nitrogenous hydrocarbon (C₁₇H₁₄O₂), identified as a substituted vinylphenanthrene derivative .

Implication : This reaction eliminated alternative structural hypotheses (e.g., berberine or papaverine-type alkaloids) and confirmed the aporphine framework .

Reaction with Chloroethylcarbonate

Anonaine’s reactivity with chloroethylcarbonate provided evidence for its isoquinoline backbone:

  • Conditions : Reflux with chloroethylcarbonate and KOH in chloroform.

  • Product : A neutral, optically active crystalline compound (C₁₉H₁₇NO₄) lacking chlorine .

  • Significance : Formation of a neutral product ruled out oxyacanthine-type structures and supported the isoquinoline hypothesis .

Acetylation and Zerewitinoff Analysis

  • Acetylation : Treatment with acetic anhydride at 100°C yielded a neutral acetylated derivative (C₁₉H₁₇NO₄). Absence of additional acetyl groups confirmed no free hydroxyl groups .

  • Zerewitinoff Test : Detected only one active hydrogen atom (from the secondary amine), excluding phenolic or alcoholic functionalities .

Oxidation and Decarboxylation

The vinylphenanthrene derivative from Hofmann degradation underwent:

  • Oxidation : Converted to a carboxylic acid (C₁₇H₁₄O₄) via oxidative cleavage.

  • Decarboxylation : Heating the acid removed CO₂, yielding a hydrocarbon (C₁₆H₁₄O₂) .

Reaction TypeReagents/ConditionsProductKey Outcome
Hofmann DegradationCH₃I, KOH/MeOHMethine base + TrimethylamineConfirmed single nitrogen-containing ring
OxidationKMnO₄ or CrO₃Carboxylic acidIdentified aromatic hydrocarbon backbone
DecarboxylationHeatHydrocarbon (C₁₆H₁₄O₂)Validated unsaturated structure

Colorimetric Reactions

Anonaine produces characteristic color changes with:

  • Conc. H₂SO₄ : Orange → greenish-grey (Froehde’s reagent) .

  • Conc. HNO₃ : Pink-red → violet-brown (Erdmann’s reagent) .

  • MoO₃/H₂SO₄ : Yellowish-green → red-violet .

These reactions are consistent with its aromatic and conjugated electron systems .

Synthetic Derivatives and Bioactivity

While not direct chemical reactions, synthetic modifications of anonaine have been explored:

  • N-Methylation : Produced N-methyl-anonaine hydriodide (m.p. 246–247°C), enhancing solubility for pharmacological studies .

  • Anticancer Derivatives : Structural analogs show enhanced DNA-binding activity, correlating with cytotoxicity in cancer cells .

Scientific Research Applications

Anticancer Activity

Anonaine exhibits significant anticancer properties through various mechanisms:

  • DNA Damage and Cell Cycle Arrest : Studies indicate that anonaine can induce DNA damage and cause cell cycle arrest in cancer cells. For instance, it has been shown to decrease cell viability in HeLa (cervical cancer) and HepG2 (liver cancer) cells in a dose-dependent manner, with IC50 values of 33.5 μg/mL for HepG2 cells . The compound activates apoptotic pathways, evidenced by increased levels of reactive oxygen species (ROS), glutathione depletion, and activation of caspases 3, 7, 8, and 9 .
  • Mechanisms of Action : Anonaine's cytotoxic effects are associated with the upregulation of pro-apoptotic proteins such as p53 and Bax. In vitro studies have demonstrated its ability to inhibit proliferation and migration in lung cancer cells (H1299) while causing DNA damage and cell cycle arrest .

Neuroprotective Effects

Anonaine has shown potential in neuroprotection:

  • Dopamine Biosynthesis Inhibition : Research indicates that anonaine inhibits dopamine biosynthesis by reducing the activity of tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AADC) without exacerbating L-DOPA-induced cytotoxicity in PC12 cells . This suggests a possible application in managing conditions like Parkinson's disease.
  • Antidepressant Activity : The compound exhibits antidepressant-like effects by acting as a 5-HT1A receptor agonist, potentially aiding in the treatment of depression .

Antimicrobial Activity

Anonaine demonstrates notable antimicrobial properties:

  • Bacterial Inhibition : It has shown strong inhibitory effects against various bacteria including Staphylococcus aureus, Escherichia coli, and Bacillus cereus as well as antifungal activity against Trichophyton rubrum and Microsporum gypseum .

Antiparasitic Activity

The compound also exhibits antiparasitic effects:

  • Activity Against Malaria : Anonaine has been tested against Plasmodium falciparum, showing effective inhibition with IC50 values ranging from 19.6 to 25.9 μM for both chloroquine-sensitive and resistant strains . Its low cytotoxicity towards mammalian cell lines enhances its potential as a therapeutic agent.

Summary of Findings

The following table summarizes the key applications of anonaine along with their respective mechanisms:

Application Mechanism of Action IC50 Value
AnticancerInduces DNA damage, apoptosis via ROS, upregulates p53 and BaxHeLa: Not specified; HepG2: 33.5 μg/mL
NeuroprotectiveInhibits TH and AADC activity; potential antidepressant effectsNot specified
AntimicrobialInhibits growth of bacteria and fungiNot specified
AntiparasiticInhibits Plasmodium falciparum growth19.6 - 25.9 μM

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Alkaloids

Anonaine belongs to the aporphine alkaloid subclass, which shares structural similarities with oxoaporphines (e.g., liriodenine) and proaporphines (e.g., stepharine). Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Anonaine with Related Alkaloids

Compound Structural Class Key Sources Pharmacological Activities Comparative Notes vs. Anonaine
Anonaine Aporphine Annona squamosa, Michelia alba - Anticancer (H1299, HeLa) via DNA damage, ROS, caspase activation
- Neuroprotective (GABA modulation)
- Moderate antioxidant activity
Baseline for comparison; broad-spectrum bioactivity.
Asimilobine Aporphine Annona cherimola, Unonopsis lindmanii - Mild antioxidant and anti-inflammatory effects
- Weak antiproliferative activity
Less potent than anonaine in anticancer assays; lower cytotoxicity .
Liriodenine Oxoaporphine Liriodendron tulipifera, Annona spp. - Strong antioxidant (ABTS: 12.9%, DPPH: 24.7%)
- Antimelanogenic (tyrosinase inhibition)
- Moderate cytotoxicity in melanoma cells
Higher antioxidant capacity but weaker DNA-damaging effects compared to anonaine .
Stepharine Proaporphine Annona cherimola - Limited reported bioactivity
- Hypothesized to interact with dopamine receptors
Structurally distinct (proaporphine backbone); lacks evidence for anticancer activity.
Lysicamine Oxoaporphine Annona squamosa, Liriodendron - Moderate antiproliferative effects (A375 melanoma)
- Antioxidant (reducing power: OD 0.302)
Similar to liriodenine but less studied; no reported neuroprotective effects.
Roemerine Aporphine Michelia champaca, Xylopia laevigata - Antifungal activity (Curvularia verrucosa)
- Cytotoxic to leukemia cells (HL-60)
Shares structural similarity but divergent bioactivity (e.g., antifungal vs. anticancer).

Key Research Findings

Anticancer Potency: Anonaine (50–200 μM) inhibits H1299 lung cancer cell migration and proliferation via DNA damage and caspase activation, outperforming asimilobine and lysicamine in cytotoxicity . Unlike liriodenine, anonaine selectively targets cancer cells (HeLa) while sparing non-cancerous MDCK and Vero cells .

Structural-Activity Relationships (SAR): The absence of an oxygenated substituent at C7 in anonaine (vs. liriodenine’s oxo group at C6) correlates with reduced antioxidant activity but enhanced DNA-damaging effects . Proaporphines (e.g., stepharine) lack the rigid aporphine ring system, resulting in weaker receptor binding .

Critical Analysis of Contradictory Evidence

  • Antioxidant Activity: While anonaine shows moderate ABTS scavenging (14.2%), liriodenine and lysicamine exhibit superior DPPH radical quenching (24.7%) and reducing power . This suggests that oxoaporphines may be more effective antioxidants.
  • Neuroprotection: Anonaine’s GABA receptor modulation is unique among aporphines , whereas liriodenine and asimilobine lack reported neuroactive properties.

Biological Activity

Anonaine, a natural alkaloid predominantly found in various species of the Annonaceae family, including Annona crassiflora, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic uses of anonaine, supported by relevant studies and data.

Chemical Structure and Properties

Anonaine is classified as an aporphine alkaloid. Its molecular structure contributes to its pharmacological effects, exhibiting interactions with various biological targets. The compound has been isolated from several plants, notably from the Annona species, and has shown promising biological activity.

1. Anticancer Activity

Numerous studies have highlighted the anticancer properties of anonaine. Research indicates that it exerts cytotoxic effects on various cancer cell lines, including:

  • HeLa (cervical cancer)
  • HepG2 (liver cancer)
  • H1299 (lung cancer)

In these studies, anonaine demonstrated a dose-dependent reduction in cell viability. Mechanistically, it induces DNA damage and apoptosis through the following pathways:

  • Increased intracellular nitric oxide
  • Reactive oxygen species (ROS) generation
  • Glutathione (GSH) depletion
  • Mitochondrial membrane potential disruption
  • Caspase activation (caspases 3, 7, 8, and 9)
  • Up-regulation of p53 and Bax proteins .

2. Antimicrobial Activity

Anonaine exhibits significant antimicrobial properties , demonstrating effectiveness against various bacterial strains and fungi. Studies have shown that it disrupts bacterial membranes, leading to cell lysis. The compound's efficacy against pathogens such as Staphylococcus aureus and Escherichia coli has been documented .

3. Antioxidative Effects

The antioxidative capacity of anonaine is another area of interest. It has been studied for its ability to inhibit lipid peroxidation and mitigate oxidative stress in biological systems. However, some research suggests that at certain concentrations, anonaine may also generate hydroxyl radicals, indicating a complex role in oxidative processes .

4. Vasorelaxation Activity

Anonaine has demonstrated vasorelaxation effects through calcium channel blocking and α1-adrenoceptor antagonism in rat thoracic aorta models. This property suggests potential applications in cardiovascular health, particularly for managing hypertension .

Pharmacokinetics and Toxicity

Anonaine's pharmacokinetic profile indicates good absorption characteristics with moderate permeability across biological membranes. However, it exhibits low permeability across the blood-brain barrier (BBB), which may limit its central nervous system effects . Toxicity assessments have suggested moderate side effects in mammalian systems, with particular caution advised regarding mutagenic potential .

Case Studies and Research Findings

A study assessing anonaine's interaction with glutathione S-transferase (GST) enzymes revealed its inhibitory effects on Rhipicephalus microplus GST, enhancing the efficacy of cypermethrin against tick larvae . This research underscores the compound's potential utility in agricultural pest management.

Summary Table of Biological Activities

Biological ActivityEffectMechanism
AnticancerCytotoxicity in HeLa, HepG2DNA damage, apoptosis
AntimicrobialEffective against bacteria/fungiMembrane destabilization
AntioxidativeInhibition of lipid peroxidationReduces oxidative stress
VasorelaxationBlood vessel relaxationCa²⁺ channel blocking

Q & A

Q. What are the primary pharmacological activities of (−)-anonaine, and how are these validated experimentally?

(−)-Anonaine exhibits diverse pharmacological properties, including anticancer, antimalarial, and antidepressant effects. These activities are validated through in vitro and in vivo assays. For instance:

  • Anticancer activity : Inhibition of H1299 lung cancer cell growth (50–200 μM) via DNA damage (comet assay) and caspase activation .
  • Antidepressant effects : Agonistic activity at 5-HT1A receptors and dopamine uptake inhibition (IC50 values for dopamine uptake studied via radioligand binding assays) .
  • Antiplasmodial activity : IC50 values of 7–25.9 μM against Plasmodium falciparum strains, assessed through radiometric growth inhibition assays .

Q. How is (−)-anonaine sourced and characterized for research purposes?

(−)-Anonaine is isolated from Annonaceae species (e.g., Annona cherimola, Michelia alba) via chromatography. Structural characterization employs NMR, mass spectrometry, and HPLC. Purity validation (>95%) is critical for reproducible pharmacological studies .

Q. What are the ethical considerations when designing studies involving (−)-anonaine?

Ethical guidelines require:

  • Data anonymization in human subject studies (e.g., questionnaire-based research) .
  • Compliance with cytotoxicity testing (e.g., CHO cell line assays) to ensure compound safety before in vivo trials .
  • Transparent reporting of conflicts of interest and data accessibility .

Advanced Research Questions

Q. How can contradictory data on (−)-anonaine’s antiplasmodial IC50 values be resolved?

Discrepancies in IC50 values (e.g., 7 μM vs. 25.9 μM) arise from methodological differences:

  • Assay type : Radiometric (Plasmodium falciparum growth inhibition) vs. non-radiometric methods .
  • Strain specificity : Chloroquine-resistant (D12) vs. sensitive (D10) parasite strains .
  • Cellular models : CHO cell cytotoxicity data must be contextualized with parasite-specific mechanisms . Recommendation : Standardize assays across labs and validate findings using orthogonal methods (e.g., fluorescence-based viability assays).

Q. What experimental strategies are optimal for evaluating (−)-anonaine’s DNA-damaging effects in cancer cells?

Key methodologies include:

  • Comet assay : Detects single-strand DNA breaks in H1299 cells at 10–200 μM .
  • Cell cycle analysis : Assess G1/S arrest via flow cytometry (72-hour exposure recommended) .
  • Caspase activation assays : Measure apoptosis via fluorogenic substrates (e.g., caspase-3/7 activation in HeLa cells) . Controls : Include non-cancerous cell lines (e.g., MDCK) to confirm selective toxicity .

Q. How can researchers address the dual role of (−)-anonaine in dopamine modulation (uptake inhibition vs. reduced TH/AADC activity)?

Mechanistic contradictions include:

  • Dopamine uptake inhibition at 0.05 μM in PC12 cells .
  • Reduced tyrosine hydroxylase (TH) activity , lowering L-DOPA-induced dopamine synthesis . Resolution : Conduct time-resolved studies to differentiate acute vs. chronic effects. Pair in vitro binding assays (e.g., D1/D2 receptor affinity tests) with in vivo microdialysis for real-time neurotransmitter monitoring.

What methodologies ensure robust formulation of research questions for (−)-anonaine studies?

Follow criteria from evidence:

  • Feasibility : Align with available resources (e.g., LC-MS for pharmacokinetic studies) .
  • Originality : Investigate understudied mechanisms (e.g., ROS-mediated apoptosis in non-cancer cells) .
  • Significance : Focus on therapeutic gaps (e.g., overcoming chloroquine-resistant malaria) . Tools : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) for clinical relevance .

Methodological Guidance

How should researchers design questionnaires for studies on (−)-anonaine’s traditional medicinal use?

Best practices include:

  • Avoid binary questions : Use Likert scales to capture nuanced ethnopharmacological data .
  • Pilot testing : Validate clarity and cultural relevance with local communities .
  • Anonymization : Protect respondent privacy in sensitive contexts (e.g., traditional healers) .

Q. What statistical approaches are recommended for analyzing contradictory data in (−)-anonaine research?

Q. How can (−)-anonaine’s selectivity for cancer cells be enhanced in preclinical models?

Strategies include:

  • Nanoparticle encapsulation : Improve bioavailability and target tumor microenvironments .
  • Combination therapy : Pair with cisplatin or doxorubicin to reduce effective doses .
  • Biomarker profiling : Use RNA-seq to identify genes/pathways sensitizing cells to (−)-anonaine .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,2-Methylenedioxynoraporphine
Reactant of Route 2
1,2-Methylenedioxynoraporphine

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